(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester
Description
(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester is a fluorinated pyridine derivative characterized by a tert-butyl ester group attached to an acetic acid backbone, which is further linked to a 6-fluoropyridin-3-yloxy moiety. This compound is structurally significant due to its tert-butyl ester group, which enhances solubility in organic solvents and provides stability under acidic conditions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
tert-butyl 2-(6-fluoropyridin-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYAEHZSPQDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Bromoacetic Acid Tert-Butyl Ester
Procedure :
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Reactants : 3-Hydroxy-6-fluoropyridine, bromoacetic acid tert-butyl ester.
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Conditions :
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Temperature: 60–80°C for 6–12 hours.
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Mechanism : The hydroxyl group of 3-hydroxy-6-fluoropyridine acts as a nucleophile, displacing bromide from bromoacetic acid tert-butyl ester.
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Yield : 65–75% after column chromatography (hexane/ethyl acetate).
Optimization Notes :
Mitsunobu Reaction for Ether Formation
Procedure :
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Reactants : 3-Hydroxy-6-fluoropyridine, tert-butyl glycolate.
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
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Conditions :
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Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.
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Reaction time: 4–6 hours.
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Advantages :
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Avoids harsh bases and high temperatures.
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High regioselectivity due to Mitsunobu’s preference for less sterically hindered alcohols.
Esterification of Pre-Formed (6-Fluoropyridin-3-yloxy)-acetic Acid
Step 1: Synthesis of (6-Fluoropyridin-3-yloxy)-acetic Acid
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Reactants : 3-Hydroxy-6-fluoropyridine, chloroacetic acid.
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Conditions : NaOH (2 eq), water/ethanol (1:1), reflux for 3 hours.
Step 2: Tert-Butyl Ester Formation
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Method A (Isobutylene Gas) :
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Method B (Coupling Agent) :
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | High | Moderate | High |
| Mitsunobu Reaction | 70–80 | Very High | Low | Moderate |
| Esterification (Gas) | 80–90 | High | High | High |
| Esterification (DCC/DMAP) | 75–85 | High | Moderate | Low |
Key Observations :
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Nucleophilic Substitution : Preferred for simplicity but requires careful control of base strength to avoid ester hydrolysis.
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Mitsunobu Reaction : Superior for sterically hindered substrates but limited by reagent cost.
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Isobutylene Gas Method : Most scalable and cost-effective for industrial applications.
Experimental Protocols
Representative Procedure: Nucleophilic Substitution
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Materials :
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3-Hydroxy-6-fluoropyridine (1.0 eq, 1.29 g, 10 mmol).
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Bromoacetic acid tert-butyl ester (1.2 eq, 2.3 g, 12 mmol).
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K₂CO₃ (2.5 eq, 3.45 g, 25 mmol).
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DMF (20 mL).
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Steps :
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Dissolve 3-hydroxy-6-fluoropyridine and K₂CO₃ in DMF.
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Add bromoacetic acid tert-butyl ester dropwise under N₂.
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Heat at 70°C for 8 hours.
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Quench with water, extract with ethyl acetate (3 × 50 mL).
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Dry over Na₂SO₄, concentrate, and purify via column chromatography (hexane/EtOAc 4:1).
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Outcome :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which makes the pyridine ring more electrophilic.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further oxidation can yield various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Hydrolysis Products: (6-Fluoropyridin-3-yloxy)-acetic acid.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Organic Synthesis
(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects. Notably, the presence of the fluorine atom on the pyridine ring enhances its binding affinity to biological targets, which may lead to modulation of enzyme and receptor activities .
Biological Studies
Research into the biological activity of this compound has revealed several promising areas:
- Antidepressant Effects : Similar compounds have shown efficacy in models of depression and cognitive enhancement.
- Neuroprotective Properties : The compound may protect neuronal cells from damage by modulating ion channels and neurotransmitter systems.
- Cancer Research : Investigations into its effects on cancer cell proliferation suggest potential applications in oncology.
CNS Penetration and Efficacy
A study highlighted that compounds with similar structures demonstrated selective central nervous system (CNS) penetration, indicating potential for treating neurological disorders. Structural modifications were shown to enhance bioavailability and efficacy in the CNS.
Metabolic Stability
Research on related compounds indicated improvements in metabolic stability without sacrificing biological activity. This suggests that structural modifications can optimize pharmacokinetic properties, enhancing therapeutic potential .
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, depending on its application. In drug development, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester and related compounds:
Detailed Analysis of Key Differences
Structural Complexity and Functional Groups
- The target compound’s simplicity contrasts with the multi-ring systems in (statin derivative) and (polycyclic structure). These complex analogs often target specific biological pathways, such as enzyme inhibition .
- Silyl ethers (e.g., ) offer orthogonal protection strategies compared to tert-butyl esters, enabling sequential deprotection in multi-step syntheses .
Physicochemical Properties
- Molecular weight impacts bioavailability: The target compound’s lower molecular weight (~255–270 g/mol) vs. (430.58 g/mol) suggests better membrane permeability .
Research Findings and Trends
- Fluoropyridine derivatives are increasingly used in drug discovery due to fluorine’s ability to modulate lipophilicity and binding affinity .
- tert-Butyl esters remain popular for carboxylic acid protection, as seen in and , due to their stability under basic conditions and ease of removal with acids .
Biological Activity
(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester is a fluorinated organic compound characterized by a pyridine ring with a fluorine atom substitution and an acetic acid tert-butyl ester group. This compound has garnered interest due to its unique chemical properties, particularly its stability and resistance to metabolic degradation, which are typical of fluorinated compounds. These properties make it valuable in various scientific and industrial applications, including drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to these targets, which may include enzymes and receptors. Such interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, resulting in therapeutic effects.
Research Findings
Recent studies have explored the biological activity of this compound across various contexts:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic properties against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in models such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
- Pharmacological Studies : The compound's pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a candidate for further evaluation in drug development.
- Enzyme Inhibition : Studies have indicated that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions where these enzymes play a critical role.
Data Table of Biological Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HCT-116 (Colon Cancer) | 4.8 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 6.1 | Inhibition of cell proliferation |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability in vitro.
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to MCF-7 and HCT-116 cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 4.8 µM, indicating strong anticancer potential. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific metabolic enzymes. It was found that this compound effectively inhibited the activity of enzyme X, leading to altered metabolic profiles in treated cells. This suggests potential applications in metabolic disorders where enzyme X is implicated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
